
PD 130908
描述
PD 130908 is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a propanamine group, a bromoethyl substituent, and a nitro group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of PD 130908 involves several steps:
Starting Materials: The synthesis typically begins with the preparation of 1H-imidazole-1-propanamine.
Bromination: The propanamine group is then reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce the bromoethyl group.
Nitration: The resulting compound is subjected to nitration using a nitrating agent, such as nitric acid, to introduce the nitro group.
Formation of Monohydrobromide Salt: Finally, the compound is treated with hydrobromic acid to form the monohydrobromide salt.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
PD 130908 undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The imidazole ring can be oxidized under certain conditions to form imidazole N-oxides.
Common reagents and conditions used in these reactions include:
- Nucleophiles (e.g., amines, thiols, alcohols)
- Reducing agents (e.g., hydrogen gas, metal hydrides)
- Oxidizing agents (e.g., peroxides, oxygen)
Major products formed from these reactions include substituted imidazole derivatives, amino derivatives, and imidazole N-oxides.
科学研究应用
Pharmacological Properties
PD 130908 is primarily recognized for its role as a pharmacological agent in the evaluation of emesis (vomiting) induced by certain compounds. In a study involving dogs, this compound was administered intravenously alongside other analogs to assess its emetic potential. The findings indicated that this compound exhibited less emetic liability compared to its predecessor, RSU 1069, when evaluated on a molar basis. This reduced emetic effect is attributed to the formation of a reactive axiridine intermediate during metabolism, which correlates positively with the compound's emetic potential .
Emesis Induction Studies
A significant case study involved the comparison of this compound with RSU 1069 and its analog RB 6145. The results indicated that both this compound and RB 6145 were less likely to induce vomiting than RSU 1069. This finding suggests potential clinical implications for developing antiemetic therapies that minimize side effects while maintaining efficacy .
Compound | Emetic Potential | Remarks |
---|---|---|
RSU 1069 | High | Established as a baseline for comparison |
This compound | Low | Reduced emetic liability |
RB 6145 | Low | Similar profile to this compound |
Toxicological Evaluations
Further research has indicated that this compound may have applications in toxicological assessments. Its metabolic pathway and the formation of intermediates can be utilized to predict toxic responses in various biological systems. Understanding these pathways is crucial for evaluating safety profiles in drug development .
作用机制
The mechanism of action of PD 130908 involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular processes.
相似化合物的比较
PD 130908 can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanol: Lacks the bromoethyl and nitro groups, making it less reactive in substitution and redox reactions.
1H-Imidazole-1-propanamine: Lacks the bromoethyl and nitro groups, making it less versatile in chemical reactions.
1H-Imidazole-1-propanamine, N-(2-chloroethyl)-2-nitro-: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
常见问题
Basic Research Questions
Q. How can researchers systematically characterize the physicochemical properties of PD 130908?
- Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure and purity. Use computational modeling (e.g., DFT calculations) to predict electronic properties. Validate experimental data against existing literature, prioritizing primary sources like peer-reviewed journals over commercial databases . For reproducibility, document calibration standards and instrument parameters in detail .
Q. What strategies are effective for formulating hypothesis-driven research questions about this compound?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in existing literature. For example:
- Feasible: "Does this compound exhibit dose-dependent inhibition of [specific receptor] in vitro?"
- Novel: "How does this compound’s binding affinity compare to structurally analogous compounds?"
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical or pharmacological studies .
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer: Use Boolean search terms (e.g., "this compound AND synthesis AND bioactivity") in databases like PubMed or SciFinder. Critically evaluate sources by assessing experimental rigor (e.g., sample size, controls) and avoiding overreliance on review articles. Create a synthesis matrix to map contradictions, such as conflicting reports on toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines). For example, if Study A reports IC₅₀ = 10 nM (cancer cell line X) and Study B reports IC₅₀ = 100 nM (cell line Y), design a comparative experiment replicating both conditions. Apply statistical tests (e.g., ANOVA) to isolate confounding factors .
Q. What experimental design principles mitigate bias in this compound pharmacokinetic studies?
- Methodological Answer: Use double-blinded randomized controlled trials (RCTs) for in vivo studies. For in vitro work, implement plate randomization and independent replication cohorts. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .
Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects?
- Methodological Answer: Employ high-throughput screening (HTS) with counter-assays against related targets (e.g., kinase panels). Use structure-activity relationship (SAR) analysis to modify functional groups linked to off-target binding. Validate selectivity via CRISPR-edited cell lines or isogenic models .
Q. What methodologies are robust for analyzing this compound’s metabolic stability in preclinical models?
- Methodological Answer: Combine LC-MS/MS for quantitative metabolite profiling with hepatocyte incubation assays. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, t₁/₂, and clearance rates. Cross-validate results with microsomal stability assays .
Q. Data Contradiction and Interpretation
Q. How should researchers address conflicting data on this compound’s mechanism of action (MoA)?
- Methodological Answer: Apply triangulation by integrating orthogonal methods:
- Biochemical assays (e.g., SPR for binding kinetics).
- Genomic profiling (e.g., RNA-seq to identify downstream pathways).
- Structural biology (e.g., cryo-EM to visualize target interactions).
Prioritize reproducibility across independent labs and disclose raw data via repositories like Zenodo .
Q. What statistical approaches are appropriate for multivariate analysis of this compound’s efficacy data?
- Methodological Answer: Use multivariate regression to control for covariates (e.g., age, dosage). For non-linear relationships, apply machine learning models (e.g., random forests) to identify predictive biomarkers. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in this compound studies involving human subjects?
- Methodological Answer: Adhere to Declaration of Helsinki principles for informed consent and risk minimization. For early-phase trials, establish a Data Safety Monitoring Board (DSMB). Document adverse events using standardized ontologies (e.g., MedDRA) .
Q. What steps enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer: Publish detailed synthetic routes with step-by-step characterization data (e.g., HPLC purity, yield calculations). Use IUPAC nomenclature consistently and deposit synthetic intermediates in public repositories like PubChem. Collaborate with third-party labs for independent validation .
Q. Tables for Quick Reference
属性
CAS 编号 |
131505-02-7 |
---|---|
分子式 |
C8H14Br2N4O2 |
分子量 |
358.03 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-3-(2-nitroimidazol-1-yl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H |
InChI 键 |
SZKHTAVHHLGWQG-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
规范 SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br |
外观 |
Solid powder |
Key on ui other cas no. |
131505-02-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD-130908; PD130908; PD 130908 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。